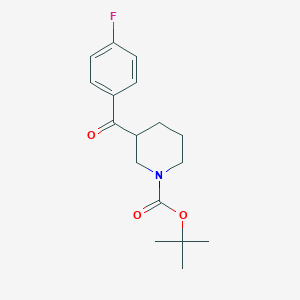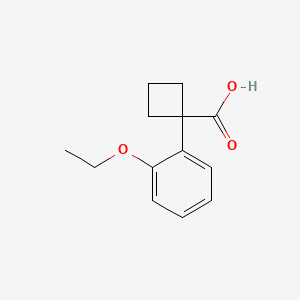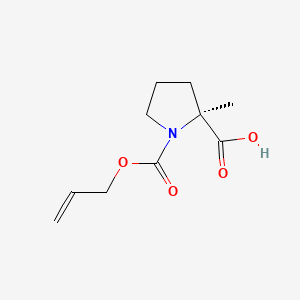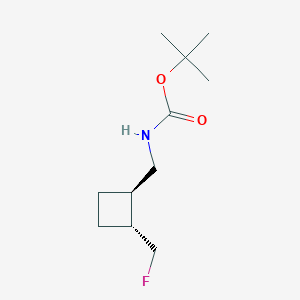![molecular formula C8H19ClN2O2S B13500943 N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)
N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride is a chemical compound that features a cyclobutyl ring with an aminomethyl group and a propane-1-sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Propane-1-sulfonamide Moiety: This step involves the reaction of the cyclobutyl intermediate with propane-1-sulfonyl chloride under suitable conditions to form the sulfonamide linkage.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the sulfonamide with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the cyclobutyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Applications De Recherche Scientifique
N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamines: Compounds with a cyclobutyl ring and an amine group.
Sulfonamides: Compounds containing the sulfonamide functional group.
Propane-1-sulfonamides: Compounds with a propane-1-sulfonamide moiety.
Uniqueness
N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride is unique due to its specific combination of a cyclobutyl ring, aminomethyl group, and propane-1-sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H19ClN2O2S |
|---|---|
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-3-13(11,12)10-8-4-7(5-8)6-9;/h7-8,10H,2-6,9H2,1H3;1H |
Clé InChI |
OOVICDDQDYVRPS-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1CC(C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


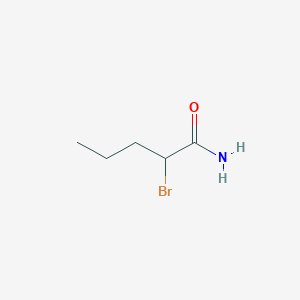
![{6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
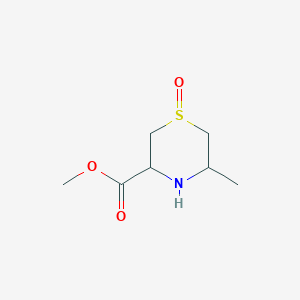
![tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B13500889.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)

![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)

